![molecular formula C11H15BFNO4S B1408103 (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704121-29-8](/img/structure/B1408103.png)
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H15BFNO4S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, 2-methyl-4-(1-pyrrolidinylsulfonyl)phenylboronic acid, is 1S/C11H16BNO4S/c1-9-8-10(4-5-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 287.12 g/mol .Scientific Research Applications
Boron Neutron Capture Therapy (BNCT)
Arylboronic acids, including compounds like (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, are utilized in BNCT, a type of radiation therapy for treating cancer. The boron compound is introduced into cancer cells and then irradiated with neutrons, causing a reaction that kills the tumor cells .
Drug Transport Polymers
These compounds are also used in the development of drug transport polymers that can control the release of medication in cancer treatments, ensuring targeted delivery and minimizing side effects .
Suzuki-Miyaura Cross-Coupling
Arylboronic acids are key nucleophiles in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for creating complex molecules such as pharmaceuticals and polymers .
Synthesis of Biologically Active Compounds
The compound can be used to synthesize novel biologically active molecules, potentially leading to new therapeutic agents or materials with unique properties .
Palladium-Catalyzed Reactions
It can also serve as a reactant in palladium-catalyzed direct arylation reactions, which are important for constructing aromatic compounds that are prevalent in many drugs and agrochemicals .
Protodeboronation Reactions
In protodeboronation reactions, arylboronic acids like this one can be used to form boron ate complexes, which are intermediates in the synthesis of various organic compounds, including natural products and pharmaceuticals .
Mechanism of Action
Target of Action
Boronic acids are generally known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
In general, boronic acids are used in the synthesis of biologically active compounds through the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acids can be influenced by their susceptibility to hydrolysis .
Result of Action
Boronic acids are generally used in the synthesis of various biologically active compounds .
Action Environment
The action of (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the rate of hydrolysis reactions involving boronic acids can be significantly accelerated at physiological pH . Additionally, the reaction conditions for Suzuki–Miyaura cross-coupling are generally mild and functional group tolerant .
properties
IUPAC Name |
(2-fluoro-4-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4S/c1-8-6-10(13)9(12(15)16)7-11(8)19(17,18)14-4-2-3-5-14/h6-7,15-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJJLWKLWZRTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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